molecular formula C14H8N4O B3050123 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23767-72-8

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B3050123
CAS No.: 23767-72-8
M. Wt: 248.24 g/mol
InChI Key: RRNQCBSXGOYEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C14H8N4O and a molecular weight of 248.246 g/mol It is known for its unique cyclopropane ring structure, which is substituted with a 4-methoxyphenyl group and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine (Et3N) and a brominating agent like cyanogen bromide (BrCN) . The reaction proceeds through a series of steps including condensation, bromination, and cyclization to form the desired cyclopropane ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-Hydroxyphenylcyclopropane-1,1,2,2-tetracarbonitrile.

    Reduction: 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetraamine.

    Substitution: 3-(4-Alkoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile.

Scientific Research Applications

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple cyano groups suggests potential interactions with enzymes and receptors involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and potential applications. The combination of a cyclopropane ring with multiple cyano groups also contributes to its distinct chemical properties and versatility in synthetic chemistry.

Properties

IUPAC Name

3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c1-19-11-4-2-10(3-5-11)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNQCBSXGOYEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294850
Record name 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23767-72-8
Record name NSC98490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC98397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.